molecular formula C10H10Br2N2O B1614217 2-Bromo-1-(1-methyl-1H-benzo[d]imidazol-5-yl)ethanone hydrobromide CAS No. 944450-78-6

2-Bromo-1-(1-methyl-1H-benzo[d]imidazol-5-yl)ethanone hydrobromide

Cat. No. B1614217
CAS RN: 944450-78-6
M. Wt: 334.01 g/mol
InChI Key: LRWGKOQDEBXXPS-UHFFFAOYSA-N
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Description

“2-Bromo-1-(1-methyl-1H-benzo[d]imidazol-5-yl)ethanone hydrobromide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups .


Molecular Structure Analysis

The molecular structure of imidazoles is characterized by a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . The reaction of amido-nitriles to form disubstituted imidazoles is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . It is highly soluble in water and other polar solvents . The molecular formula of 2-Bromo-1-methyl-1H-imidazole is C4H5BrN2 .

Scientific Research Applications

Pharmaceutical Drug Synthesis

Imidazole derivatives are foundational structures in many pharmaceutical drugs due to their diverse biological activities . The compound could serve as a key intermediate in the synthesis of drugs with potential antibacterial, antifungal, or antiviral properties. Its bromine atom makes it a good candidate for further functionalization through nucleophilic substitution reactions, which are often employed in drug development.

Development of Anticancer Agents

The benzimidazole moiety is known to exhibit antitumor properties . As such, 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide could be used in the design and synthesis of new anticancer agents. Its structure could interact with various biological targets, such as DNA or proteins, disrupting the proliferation of cancer cells.

Organic Light-Emitting Diodes (OLEDs)

The electronic properties of imidazole derivatives make them suitable for use in OLEDs . The compound could be incorporated into the light-emitting layer of an OLED, where it may contribute to the efficiency and stability of the device.

Corrosion Inhibitors

Benzimidazole and its derivatives are known to act as corrosion inhibitors, especially in copper and its alloys . The compound could be studied for its potential to protect metal surfaces from corrosion, which is valuable in extending the life of metal components in various industries.

Chemical Sensors

Due to the presence of nitrogen atoms, imidazole derivatives can act as ligands in chemical sensors . The compound could be used to develop sensors that detect the presence of specific ions or molecules, which is crucial in environmental monitoring and diagnostics.

Safety and Hazards

The safety and hazards of imidazole derivatives can vary. For example, 5-Bromo-1-methyl-1H-imidazole has been classified as causing eye irritation, skin irritation, and may cause respiratory irritation .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole and its derivatives make it a promising area for future research . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

2-bromo-1-(1-methylbenzimidazol-5-yl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O.BrH/c1-13-6-12-8-4-7(10(14)5-11)2-3-9(8)13;/h2-4,6H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWGKOQDEBXXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640180
Record name 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(1-methyl-1H-benzo[d]imidazol-5-yl)ethanone hydrobromide

CAS RN

944450-78-6
Record name Ethanone, 2-bromo-1-(1-methyl-1H-benzimidazol-5-yl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944450-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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